Benzo[b][1,6]naphthyridin-10(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYMAFXUCRWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for Benzo B 1 2 Naphthyridin 10 5h One and Its Analogues
Classical and Contemporary Synthetic Protocols
A variety of synthetic strategies have been developed to construct the benzo[b] nih.govnih.govnaphthyridine ring system. These methods range from traditional condensation reactions to modern transition-metal-catalyzed cross-couplings, offering different advantages in terms of substrate scope, efficiency, and functional group tolerance.
Modified Friedländer Reactions and Adaptations
The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a fundamental method for the synthesis of quinolines and related heterocyclic systems. Modified versions of this reaction have been successfully applied to the synthesis of benzo[b] nih.govnih.govnaphthyridine derivatives.
One notable adaptation is the dehydrogenative Friedländer annulation. For instance, an efficient manganese dioxide (MnO2)-catalyzed ligand-free synthesis of (E)-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines has been reported. nih.gov This process involves the reaction of 2-amino-5-chlorobenzhydrol with 1-benzyl-4-piperidinol in the presence of MnO2 as a catalyst and potassium tert-butoxide (KOtBu) as a base. nih.gov The reaction proceeds through a dehydrogenation step followed by the Friedländer annulation. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |
| 2-amino-5-chlorobenzhydrol | 1-benzyl-4-piperidinol | MnO2 (10 mol%) | KOtBu (1.5 equiv) | (E)-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines | Good (e.g., 85% for one derivative) nih.gov |
This table illustrates a specific example of a modified Friedländer reaction for the synthesis of a benzo[b] nih.govnih.govnaphthyridine analogue.
The versatility of the Friedländer reaction allows for the synthesis of a variety of substituted benzo[b] nih.govaablocks.comnaphthyridines, which are structural isomers of the target compound. mdpi.com These reactions typically involve the condensation of 3-aminopyridine or 3-aminoquinoline derivatives with carbonyl compounds. nih.gov
Skraup Synthesis Approaches and Derivations
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. Modified Skraup-type reactions have been utilized for the synthesis of benzo[b] nih.govaablocks.comnaphthyridines, demonstrating the potential of this approach for accessing related naphthyridine systems. mdpi.comnih.gov For example, a modified Skraup synthesis has been used to prepare 5,10-dihydrobenzo[b] nih.govaablocks.comnaphthyridin-10-one by heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by cyclization in sulfuric acid. mdpi.com This highlights the adaptability of the Skraup synthesis for constructing fused naphthyridine cores.
Tandem Knoevenagel/Michael/Cyclization Reactions
A powerful and efficient strategy for the synthesis of highly functionalized heterocyclic compounds is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For the synthesis of 1,6-naphthyridine (B1220473) derivatives, a three-component reaction involving a Knoevenagel condensation, a Michael addition, and a cyclization sequence has been established. researchgate.net This method typically utilizes readily available starting materials such as aminopyridinones, aromatic aldehydes, and Meldrum's acid to generate 1,6-naphthyridine-2,5-diones. researchgate.net The reaction proceeds under ultrasound irradiation in water with acetic acid as a catalyst, offering a green and efficient synthetic route. researchgate.net
Intermolecular Oxidative Cyclization Methodologies
Intermolecular oxidative cyclization represents a valuable tool for the construction of complex fused heterocyclic systems. This approach has been employed in the synthesis of benzo[b]chromeno[4,3,2-de] nih.govnih.govnaphthyridines from 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid. nih.gov This transformation is a facile and efficient method for isolating the final products, with yields ranging from 61–85%. nih.gov While not directly yielding the parent benzo[b] nih.govnih.govnaphthyridin-10(5H)-one, this methodology demonstrates the potential of oxidative cyclization for accessing intricate derivatives of the core structure.
Palladium-Catalyzed Reactions, including Catellani Reaction Variants
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. An intramolecular version of the Catellani reaction has been specifically optimized for the one-step synthesis of bulky N-substituted benzo nih.govnih.govnaphthyridinones with good to excellent yields. nih.gov This reaction involves the coupling of N-substituted o-bromobenzamides with 4-bromoquinolines and features a wide substrate scope with yields of up to 98%. nih.gov The use of aryl bromides instead of the more reactive aryl iodides enhances the practicality of this method. nih.gov
The Catellani reaction is a powerful tool that functionalizes both the ortho and ipso positions of a starting haloarene, allowing for the efficient construction of highly substituted aromatic compounds. organicreactions.org This palladium(0)-catalyzed, norbornene-mediated C-H functionalization is a modular approach to access densely substituted arenes. aablocks.comorganicreactions.org
Furthermore, sequential palladium catalysis has been applied to the discovery of Janus Kinase (JAK) inhibitors based on the benzo[c]pyrrolo[2,3-h] nih.govnih.govnaphthyridin-5-one (BPN) scaffold. nih.gov This approach allows for the rapid diversification of the core structure to explore structure-activity relationships. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product | Yield |
| N-substituted o-bromobenzamides | 4-bromoquinolines | Palladium catalyst | Intramolecular Catellani Reaction | N-substituted benzo nih.govnih.govnaphthyridinones | Up to 98% nih.gov |
| Aryl Halides | - | Pd/norbornene | Catellani Reaction | ortho- and ipso-functionalized arenes | Moderate to high aablocks.com |
This table summarizes key aspects of palladium-catalyzed reactions for the synthesis of benzo nih.govnih.govnaphthyridinones and related structures.
Niementowski Reaction-Based Syntheses
The Niementowski reaction, which involves the condensation of anthranilic acids with ketones or aldehydes, is a well-established method for the synthesis of γ-hydroxyquinoline derivatives. wikipedia.org This reaction has been successfully adapted for the synthesis of benzo[b] nih.govnih.govnaphthyridine derivatives.
Specifically, N-methyl- and benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines have been synthesized through the condensation of anthranilic acids with the corresponding piperidones in a phosphorus oxychloride atmosphere. mdpi.com This one-pot reaction provides the desired products in good yields (68-92%) after alkaline workup. mdpi.com
| Anthranilic Acid | Piperidone | Reagent | Product | Yield |
| Substituted anthranilic acids | N-alkylpiperidones | Phosphorus oxychloride | 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines | 68-92% mdpi.com |
This table outlines the Niementowski reaction for the synthesis of tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent a highly efficient approach to synthesizing complex molecules like benzo[b] researchgate.netnih.govnaphthyridine derivatives from simple precursors in a single operation. These strategies avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste.
A notable one-pot, two-step reaction has been developed for accessing functionalized researchgate.netnih.govnaphthyridines. This microwave-assisted, copper-catalyzed process starts from 2-(N-propargylamino)benzaldehydes and arylamines, constructing two new heterocyclic rings and forming three new bonds (two C-C and one C-N) in a single synthetic operation. rsc.org This method is valued for its operational simplicity and the high yields (up to 96%) achieved in short reaction times. rsc.org
Another advanced strategy involves a manganese-catalyzed, ligand-free, one-pot synthesis to produce (E)-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines. acs.org This process utilizes a dehydrogenative Friedlander annulation followed by a C(sp³)–H functionalization. acs.org For instance, the reaction of 2-amino-5-chloro-benzhydrol and 1-benzyl-4-piperidinol in the presence of MnO₂, a deep eutectic solvent (DES), and a base at 100 °C, followed by the addition of benzyl (B1604629) alcohol, yields the desired tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine product in good yield (85%). acs.org
Furthermore, novel three-component, two-step, one-pot reactions have been developed for related isomers, such as benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-ones. This method involves a sequence of nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and Suzuki coupling to build a library of analogues. researchgate.net Such MCRs are instrumental in medicinal chemistry for rapidly generating structurally diverse compounds for biological screening. nih.gov
| Strategy | Reactants | Key Features | Product Class | Reference |
|---|---|---|---|---|
| Microwave-assisted, Cu-catalyzed, one-pot, two-step reaction | 2-(N-propargylamino)benzaldehydes, Arylamines | Forms 2 rings and 3 new bonds (2 C-C, 1 C-N); High yields (up to 96%); Rapid | Functionalized researchgate.netnih.govnaphthyridines | rsc.org |
| MnO₂-catalyzed, ligand-free, one-pot synthesis | 2-amino-5-chloro-benzhydrol, 1-benzyl-4-piperidinol, Benzyl alcohols | Dehydrogenative Friedlander annulation/C(sp³)–H functionalization; Use of Deep Eutectic Solvents (DES) | (E)-1,2,3,4-Tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines | acs.org |
| One-pot, three-component synthesis | Aromatic aldehydes, 1-Naphthylamine, Dimedone | Solvent-free conditions; Uses nanoporous acid catalyst (SBA-Pr-SO₃H) | Benzo[c]acridine derivatives | scielo.org.mx |
Green Chemistry Approaches and Microwave-Assisted Syntheses
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to create more environmentally benign processes. These approaches focus on using less hazardous materials, employing alternative energy sources, and designing reactions with high atom economy. scielo.org.mx
Microwave-assisted organic synthesis is a key technology in green chemistry, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced purity compared to conventional heating methods. This technique has been successfully applied to the synthesis of various naphthyridine derivatives. rsc.org For example, a microwave-promoted method for synthesizing 4-methyl-2,6-naphthyridine derivatives from 2-(4-cyano-3-pyridyl) propionitrile provides an efficient and clean alternative to traditional protocols. The use of microwave irradiation accelerates the rate of reaction, leading to shorter synthesis times and often better outcomes.
Another green approach is the use of water as a solvent and the elimination of transition metal catalysts. An efficient protocol for the synthesis of benzo[c]pyrazolo naphthyridine derivatives utilizes a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. researchgate.net This method is notable for its short reaction times and reduced waste products. researchgate.net Similarly, solvent-free syntheses using recyclable heterogeneous catalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H), have been employed for the one-pot synthesis of related fused heterocyclic systems, highlighting an efficient and environmentally friendly procedure. scielo.org.mx
| Method | Key Green Feature(s) | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Alternative energy source | Highly accelerated reaction rates; Improved yields; Shorter reaction times | Synthesis of functionalized researchgate.netnih.govnaphthyridines and 4-methyl-2,6-naphthyridines | rsc.org |
| "On-Water" Reaction | Use of water as a green solvent | Environmentally benign; Reduced waste; Transition metal-free C-C and C-N bond formation | Regioselective synthesis of benzo[c]pyrazolo naphthyridine derivatives | researchgate.net |
| Solvent-Free Synthesis with Nanocatalyst | Elimination of solvent; Recyclable catalyst | Excellent yields; Simple work-up; Environmentally friendly | One-pot synthesis of benzo[c]acridine derivatives | scielo.org.mx |
Mechanism of Reaction Elucidation for Synthetic Pathways
Understanding the reaction mechanism is crucial for optimizing synthetic pathways and predicting outcomes. The formation of the benzo[b] researchgate.netnih.govnaphthyridine core often proceeds through well-established organic reaction mechanisms, such as the Friedländer annulation. researchgate.netnih.gov
In the MnO₂-catalyzed synthesis of tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines, the process is initiated by a dehydrogenative Friedländer annulation. acs.org The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
For the microwave-assisted synthesis of dibenzo[b,h] researchgate.netnih.govnaphthyridines, the proposed mechanism involves a sequence of steps:
Imine Formation: The initial reaction between 2-(N-propargylamino)benzaldehyde and an arylamine forms an imine intermediate.
Intramolecular [4+2] Hetero-Diels-Alder Reaction: The imine undergoes an intramolecular cycloaddition.
Oxidation and Aromatization: Subsequent air oxidation and detosylation-aromatization steps lead to the final, stable aromatic product. rsc.org
A plausible mechanism for the formation of related fused naphthyridines via a multi-component reaction involves an initial Knoevenagel condensation between an aldehyde and a methylene-active compound (e.g., dimedone), followed by dehydration. scielo.org.mx The resulting olefin then undergoes a Michael-type addition with an amine (e.g., 1-naphthylamine). The final steps involve tautomerization and cyclization to yield the target heterocyclic product. scielo.org.mx The oxidation of a dihydrazino derivative with cupric sulfate to form a 4-methyl-2,6-naphthyridine is thought to proceed through an intermediate diimide, which decomposes via a free radical mechanism to give the final product and molecular nitrogen.
Regioselective Synthesis of Benzo[b]researchgate.netnih.govnaphthyridin-10(5H)-one Derivatives
Regioselectivity, the control over the orientation of reactants to form a specific isomer, is a critical aspect of synthesizing complex molecules. In the context of benzo[b] researchgate.netnih.govnaphthyridine derivatives, regioselectivity determines the precise placement of substituents on the heterocyclic core, which is vital for structure-activity relationship studies.
A regioselective approach has been developed for the synthesis of benzo[h] researchgate.netnih.govnaphthyridine derivatives. researchgate.net This pathway involves the N-propargylation of aromatic aminobenzaldehydes, followed by a reaction with propargylamine in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net The choice of starting materials and reaction conditions directs the cyclization to occur in a specific manner, yielding the desired benzo[h] isomer over other possibilities.
Similarly, the synthesis of benzo[c]pyrazolo naphthyridine derivatives through an "on-water" multi-component reaction demonstrates high regioselectivity. researchgate.net The reaction sequence, involving Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization, proceeds in a controlled manner to afford the target naphthyridines with good to excellent yields. researchgate.net Control over the regiochemical outcome is essential for creating specific derivatives for further investigation, such as the synthesis of novel 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines, which serve as starting materials for further functionalization. nih.govnih.gov
Chemical Reactivity and Transformation Mechanisms of Benzo B 1 2 Naphthyridin 10 5h One
Electrophilic Substitution Reactions on the Benzo[b]nih.govmdpi.comnaphthyridin-10(5H)-one Core
The benzo[b] nih.govmdpi.comnaphthyridine nucleus possesses a degree of aromaticity that makes it amenable to electrophilic substitution reactions, although the reactivity is influenced by the presence and position of the nitrogen atoms and the carbonyl group. Research on a related derivative, 2-hydroxy-6-methylbenzo[b] nih.govmdpi.comnaphthyridin-1(2H)-one, has shown that electrophilic attacks such as nitration, bromination, and chlorosulfonation occur preferentially at the 4-position of the molecule. researchgate.net This regioselectivity is dictated by the electronic effects of the substituents on the ring system. From the chlorosulfonated intermediate, it is possible to prepare a variety of sulfonamide derivatives, further demonstrating the utility of electrophilic substitution in functionalizing this heterocyclic core. researchgate.net
| Reaction | Reagents | Position of Substitution | Product Type |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-position | Nitro-derivative |
| Bromination | Br₂ | 4-position | Bromo-derivative |
| Chlorosulfonation | ClSO₃H | 4-position | Chlorosulfonyl-derivative |
Nucleophilic Substitution Reactions on Benzo[b]nih.govmdpi.comnaphthyridin-10(5H)-one Systems
Nucleophilic substitution is a key strategy for modifying the benzo[b] nih.govmdpi.comnaphthyridin-10(5H)-one system. The carbonyl group at the 10-position can be transformed into a more reactive functional group, such as a chloro group, to facilitate nucleophilic aromatic substitution (SNAr) reactions. This approach is analogous to transformations seen in the closely related benzo[b] nih.govresearchgate.netnaphthyridine series, where the 10-oxo group is converted to a 10-chloro derivative to allow for substitution by various nucleophiles. nih.gov
In the tetrahydro-benzo[b] nih.govmdpi.comnaphthyridine series, the presence of a chloro group at the 10-position is crucial for derivatization. nih.gov The 10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridines serve as versatile starting materials for introducing a range of substituents. nih.govmdpi.com This highlights a common two-step strategy: activation of the 10-position followed by nucleophilic displacement. This methodology has been employed in the development of novel synthetic routes, including one-pot procedures that combine SNAr with other reactions like intramolecular cyclization and Suzuki coupling, demonstrating high efficiency and broad substrate scope. nih.gov
Oxidation and Reduction Pathways of Benzo[b]nih.govmdpi.comnaphthyridin-10(5H)-one
The benzo[b] nih.govmdpi.comnaphthyridin-10(5H)-one framework can undergo both oxidation and reduction reactions, affecting either the heterocyclic rings or the substituents. The pyridine (B92270) portion of the naphthyridine core is susceptible to reduction, leading to the formation of dihydro- and tetrahydro- derivatives. For instance, the Schmidt reaction of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to produce 1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine derivatives. Further studies on these compounds have led to the isolation of 3,4-dihydrobenzo[b] nih.govmdpi.comnaphthyridine structures.
Oxidation reactions have also been explored, although often targeting substituents rather than the core itself. For example, in related benzo[b] nih.govresearchgate.netnaphthyridine systems, oxidation with peroxy acids has been shown to result in the formation of seven-membered 1,4-oxazepine (B8637140) derivatives via ring expansion, indicating that the core can undergo significant transformation under oxidative conditions. researchgate.net
Ring Expansion and Rearrangement Reactions Involving the Benzo[b]nih.govmdpi.comnaphthyridin-10(5H)-one Framework
The tricyclic structure of benzo[b] nih.govmdpi.comnaphthyridin-10(5H)-one is not static and can be manipulated through ring expansion and rearrangement reactions to generate novel, more complex heterocyclic systems. A notable example is the 6→8 ring expansion observed in the 1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine system. nih.govmdpi.com The interaction of 1-indol-3-yl derivatives of this scaffold with acetylacetylene in isopropanol (B130326) leads to the expansion of the tetrahydropyridine (B1245486) ring, resulting in the formation of an azocino[4,5-b]quinoline derivative. nih.govmdpi.com
Rearrangement reactions are also pivotal in the synthesis of the benzo[b] nih.govmdpi.comnaphthyridine core itself. In one instance, heating a 5H-dibenzo[b,e] nih.govresearchgate.netdiazepine derivative in concentrated hydrobromic acid afforded a hexahydro-benzo[b] nih.govmdpi.comnaphthyridin-10(2H)-one derivative in a single step via a novel rearrangement. researchgate.net Similarly, heating hexahydro-5H-pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine-2,5,11-trione in boiling phosphoryl chloride leads to a rearranged product, 3,5-dichlorobenzo[h] nih.govmdpi.comnaphthyridine. researchgate.net
| Starting Material | Reaction Condition | Product Type |
|---|---|---|
| 1,2,3,4-Tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine derivative | Interaction with activated alkynes (e.g., acetylacetylene) | Azocino[4,5-b]quinoline (Ring Expansion) |
| 5H-Dibenzo[b,e] nih.govresearchgate.netdiazepine derivative | Heating in conc. HBr | Hexahydro-benzo[b] nih.govmdpi.comnaphthyridin-10(2H)-one (Rearrangement) |
| Hexahydro-5H-pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine-2,5,11-trione | Boiling in POCl₃ | Dichlorobenzo[h] nih.govmdpi.comnaphthyridine (Rearrangement) |
Derivatization Strategies for Functional Group Introduction and Diversification on Benzo[b]nih.govmdpi.comnaphthyridin-10(5H)-one
A variety of derivatization strategies have been developed to introduce functional groups and diversify the benzo[b] nih.govmdpi.comnaphthyridine scaffold, often beginning with the reduced tetrahydro- form. nih.govresearchgate.net For example, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridines have been used as key intermediates. nih.gov These compounds can undergo reactions to introduce substituents at the C(1) position, such as X-substituted phenylethynyl or indolyl groups. nih.gov The synthesis of these C(1)-substituted derivatives often involves cooling a solution of the starting material, adding diisopropylazodicarboxylate (B7806520) (DIAD), followed by the addition of the appropriate phenylacetylene (B144264) and a copper iodide catalyst. nih.gov
Further functionalization has been demonstrated on related benzo[b] nih.govmdpi.comnaphthyridine systems. For instance, a hydroxy group on a 2-hydroxy-6-methylbenzo[b] nih.govmdpi.comnaphthyridin-1(2H)-one derivative can be alkylated, acylated, or replaced by hydrogen. researchgate.net Additionally, a previously reported reaction leading to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govmdpi.comnaphthyridine-4-carboxylic acids has been expanded to include a wide array of 2-substituents, and these carboxylic acids have been converted into various carboxamides. nih.gov These examples showcase the chemical tractability of the benzo[b] nih.govmdpi.comnaphthyridine core, allowing for extensive structural modifications.
Advanced Spectroscopic and Structural Characterization of Benzo B 1 2 Naphthyridin 10 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although specific NMR data for the parent Benzo[b] nih.govnih.govnaphthyridin-10(5H)-one is not detailed in the available literature, extensive studies on its derivatives, such as 10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines, offer significant insight into the scaffold's spectral characteristics. nih.gov
One-dimensional (1D) NMR spectra provide fundamental information. In ¹H NMR, the chemical shift (δ) indicates the electronic environment of each proton, the integration reveals the number of protons, and the splitting pattern (multiplicity) shows adjacent protons, allowing for the mapping of proton connectivity. For instance, in derivatives, protons on the aromatic rings typically appear in the downfield region (δ 7.5-8.2 ppm) due to deshielding effects. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shifts for each unique carbon atom, including quaternary carbons that are not visible in proton spectra. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and bonding environment. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HETCOR (Heteronuclear Correlation), are employed for more complex structures to establish definitive assignments. lew.ro COSY spectra reveal proton-proton (¹H-¹H) coupling networks, while HMQC and HETCOR correlate directly bonded proton and carbon atoms (¹H-¹³C), confirming the assignment of the carbon skeleton. lew.ro
Table 1: Representative ¹H and ¹³C NMR Data for 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine nih.gov
| ¹H NMR (600 MHz, CDCl₃) | ¹³C NMR (150 MHz, CDCl₃) | |
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |
| 8.16 (dd) | Aromatic H | 157.4 |
| 8.00 (dd) | Aromatic H | 147.5 |
| 7.69 (ddd) | Aromatic H | 139.9 |
| 7.55 (ddd) | Aromatic H | 138.1 |
| 7.42 (d) | Aromatic H (benzyl) | 129.9 |
| 7.37 (t) | Aromatic H (benzyl) | 129.4 (2C) |
| 7.31 (t) | Aromatic H (benzyl) | 129.1 |
| 3.93 (s) | CH₂ | 128.8 (2C) |
| 3.82 (s) | CH₂ | 127.7 |
| 3.24 (t) | CH₂ | 127.1 |
| 2.90 (t) | CH₂ | 127.0 |
| 125.4 | ||
| 123.9 | ||
| 62.8 | ||
| 54.5 | ||
| 49.9 | ||
| 34.0 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Benzo[b] nih.govnih.govnaphthyridin-10(5H)-one, the key functional groups include the secondary amine (N-H), the carbonyl group (C=O) of the lactam (cyclic amide), and the aromatic rings (C=C and C-H bonds).
While specific spectra for the parent compound are not provided in the search results, characteristic absorption ranges for these groups are well-established. libretexts.orgvscht.cz
N-H Stretching: The N-H bond of the secondary amine within the lactam ring is expected to show a moderate absorption band in the region of 3200-3400 cm⁻¹.
C=O Stretching: The carbonyl group is one of the most prominent features in an IR spectrum. For a cyclic amide (lactam) fused to an aromatic system, a strong absorption band is expected around 1650-1690 cm⁻¹. libretexts.org Conjugation with the aromatic ring can shift this peak to a lower wavenumber.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzo and naphthyridine rings typically appear as multiple sharp bands in the 1450-1600 cm⁻¹ region. vscht.cz
Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings are characteristically found just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz
Analysis of derivatives has shown characteristic peaks for other functional groups, such as a C≡C stretch observed around 2223-2227 cm⁻¹ in ethynyl-substituted derivatives. nih.govmdpi.com
Table 2: Expected IR Absorption Frequencies for Benzo[b] nih.govnih.govnaphthyridin-10(5H)-one
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3200 - 3400 |
| Lactam (Carbonyl) | C=O Stretch | 1650 - 1690 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing clues to its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.
For derivatives of benzo[b] nih.govnih.govnaphthyridine, HRMS has been used to confirm the calculated molecular weights. For example, the [M+H]⁺ ion for 10-chloro-1-[(4-chlorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine was calculated as 367.0769 and found to be 367.0780, confirming its elemental composition. nih.gov
The fragmentation pattern in mass spectrometry provides a molecular fingerprint. For aromatic heterocyclic compounds containing a carbonyl group, a common fragmentation pathway is the loss of a carbon monoxide (CO) molecule (a loss of 28 Da). researchgate.netmiamioh.edu The stable aromatic ring system often results in a strong molecular ion peak. miamioh.edu Subsequent fragmentations can involve the cleavage of the rings and the loss of small molecules like HCN (a loss of 27 Da), which is characteristic of nitrogen-containing heterocycles. researchgate.net The analysis of these fragmentation patterns helps in confirming the core structure of the molecule.
X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis
While the crystal structure for the parent Benzo[b] nih.govnih.govnaphthyridin-10(5H)-one is not described, a detailed structural analysis has been performed on the derivative 1,3-Diphenyl-3,4-dihydrobenzo[b] nih.govnih.govnaphthyridine. iucr.org This study represents the first structural example containing the 3,4-dihydrobenzo[b] nih.govnih.govnaphthyridine fragment. The analysis revealed that the C=N double bond is significantly bent out of the plane of the aromatic bicyclic ring system, providing crucial information about its conformation. iucr.org Single crystal X-ray analysis has also been used to confirm the structures of other synthesized derivatives in this family. nih.gov
Table 3: Crystal Data for 1,3-Diphenyl-3,4-dihydrobenzo[b] nih.govnih.govnaphthyridine iucr.org
| Parameter | Value |
| Molecular Formula | C₂₄H₁₈N₂ |
| Molecular Weight | 334.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2658 (4) |
| b (Å) | 10.8583 (5) |
| c (Å) | 16.1842 (7) |
| β (°) | 107.909 (2) |
| Volume (ų) | 1716.63 (13) |
| Z | 4 |
Other Advanced Analytical Techniques for Structural and Morphological Studies (e.g., SEM, XRD, BET)
Beyond molecular structure, the characterization of a compound's solid-state properties is crucial, particularly in materials science and pharmaceutical development. Techniques like Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Brunauer-Emmett-Teller (BET) analysis provide this information. researchgate.net
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and texture of solid materials at a high magnification. For a crystalline compound like Benzo[b] nih.govnih.govnaphthyridin-10(5H)-one, SEM would reveal the shape, size, and surface features of its crystals.
X-ray Diffraction (XRD): Powder XRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is unique to a specific crystal structure and can be used to identify crystalline phases, determine the degree of crystallinity, and detect polymorphism (the existence of multiple crystal forms). researchgate.net
Brunauer-Emmett-Teller (BET) Analysis: BET analysis is a method used to determine the specific surface area of a solid material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. This is particularly relevant for applications involving catalysis, adsorption, or formulation where surface interactions are important.
While specific SEM, XRD, or BET data for Benzo[b] nih.govnih.govnaphthyridin-10(5H)-one were not found in the provided search results, these techniques are standard for the comprehensive characterization of novel solid compounds. researchgate.net
Computational Chemistry and Theoretical Investigations of Benzo B 1 2 Naphthyridin 10 5h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on Benzo[b] researchgate.netnih.govnaphthyridin-10(5H)-one are not extensively documented in publicly available literature, analyses of related complex derivatives, such as 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netnih.govnaphthyridine-6(5H),8-dione, offer valuable insights into the properties of the core benzonaphthyridine scaffold.
These calculations typically involve the optimization of the molecule's geometry to its lowest energy state. From this optimized structure, various electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In the context of drug design, MEP maps help in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. For the Benzo[b] researchgate.netnih.govnaphthyridin-10(5H)-one scaffold, regions of negative potential, likely around the nitrogen and oxygen atoms, would indicate potential hydrogen bond acceptor sites, while regions of positive potential would suggest hydrogen bond donor capabilities.
Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. For the Benzo[b] researchgate.netnih.govnaphthyridin-10(5H)-one scaffold, docking studies on its derivatives have revealed potential interactions with a variety of biologically significant targets.
For instance, molecular docking of benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one analogues has been performed to explore their binding conformations within the active site of the mechanistic target of rapamycin (B549165) (mTOR), a key protein kinase in cancer signaling pathways. researchgate.net These studies help in understanding the crucial amino acid residues that interact with the ligand, thereby guiding the design of more potent inhibitors.
Similarly, derivatives of 1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine have been investigated as inhibitors of phosphodiesterase 5 (PDE5), a target for Alzheimer's disease treatment. nih.gov Docking simulations have proposed plausible binding modes, providing insights into the structural basis for the observed inhibitory activity. nih.gov Other studies have explored the interaction of dibenzo[c,h] researchgate.netnih.govnaphthyridine derivatives with Topoisomerase 1, an important target in cancer therapy.
These docking studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the benzonaphthyridine core and the amino acid residues of the target protein. The elucidation of these binding modes is critical for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved affinity and selectivity.
Table 2: Potential Protein Targets for Benzo[b] researchgate.netnih.govnaphthyridin-10(5H)-one Derivatives Identified Through Molecular Docking
| Derivative Class | Protein Target | Therapeutic Area |
|---|---|---|
| Benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one analogues | mTOR (mechanistic Target of Rapamycin) | Cancer |
| 1,2,3,4-Tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine analogues | PDE5 (Phosphodiesterase 5) | Alzheimer's Disease |
| Dibenzo[c,h] researchgate.netnih.govnaphthyridine derivatives | Topoisomerase 1 | Cancer |
| 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines | MAO-B (Monoamine Oxidase B) | Neurological Disorders |
In Silico ADMET Screening and Drug-Likeness Evaluation of Benzo[b]researchgate.netnih.govnaphthyridin-10(5H)-one Derivatives
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is a crucial step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound. These predictions help in identifying candidates with favorable profiles and in filtering out those likely to fail in later stages of development. For Benzo[b] researchgate.netnih.govnaphthyridin-10(5H)-one derivatives, in silico tools are used to evaluate a range of properties.
Studies on 1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine analogues have shown that these compounds are predicted to penetrate the central nervous system (CNS), a desirable property for drugs targeting neurological disorders. japsonline.com Furthermore, predictions of cytochrome P450 (CYP) inhibition are important to assess the potential for drug-drug interactions. For example, some derivatives are predicted to be inhibitors of CYP2D6. japsonline.com
Drug-likeness is another critical aspect evaluated in silico. It is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. This is often evaluated using rules such as Lipinski's Rule of Five and the Ghose filter. These rules consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. wikipedia.orgsquonk.it Compounds that adhere to these rules are more likely to be orally bioavailable.
Table 3: Predicted ADMET and Drug-Likeness Properties for Representative Benzo[b] researchgate.netnih.govnaphthyridine Derivatives | Property | Predicted Value/Observation | Implication | | :--- | :--- | :--- | | Absorption | | | Oral Bioavailability | Generally predicted to be good based on Lipinski's and Ghose's rules. | Potential for oral administration. | | CNS Penetration | Predicted for some tetrahydro-derivatives. | Suitable for targeting CNS disorders. | | Distribution | | | Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable for certain analogues. | Ability to reach targets within the brain. | | Metabolism | | | CYP2D6 Inhibition | Predicted for some derivatives. | Potential for drug-drug interactions. | | Toxicity | | | Genotoxicity/Carcinogenicity | Generally predicted to have moderate to low risk. | Favorable preliminary safety profile. | | Drug-Likeness | | | Lipinski's Rule of Five | Generally compliant. | Good oral bioavailability is likely. | | Ghose Filter | Generally compliant. | Good drug-like characteristics. |
The data in this table is synthesized from studies on various derivatives and may not be directly applicable to all compounds of this class.
Theoretical Evaluation of Drug Potential and Drug Score
The theoretical evaluation of drug potential involves a holistic assessment of a compound's physicochemical and pharmacokinetic properties to predict its likelihood of becoming a successful drug. This often involves the calculation of a "drug score," which is a composite value derived from various parameters such as drug-likeness, solubility, and toxicity predictions.
For the Benzo[b] researchgate.netnih.govnaphthyridin-10(5H)-one scaffold, while a specific, universally defined "drug score" is not available in the literature, its potential can be inferred from its compliance with established drug-likeness rules. As mentioned, derivatives of this scaffold generally adhere to Lipinski's Rule of Five, which is a foundational filter for oral drug candidates. wikipedia.org The rule stipulates that a compound should have a molecular weight of less than 500 Daltons, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.org
The Ghose filter provides another set of criteria, suggesting a molecular weight between 160 and 480, a logP between -0.4 and 5.6, a molar refractivity between 40 and 130, and a total atom count between 20 and 70. squonk.it Benzo[b] researchgate.netnih.govnaphthyridin-10(5H)-one and its simpler derivatives typically fall within these ranges, suggesting good drug-like properties.
Furthermore, for compounds targeting the CNS, specific filters are applied. These often include a lower molecular weight and a more constrained polar surface area to facilitate crossing the blood-brain barrier. The favorable prediction of CNS penetration for some tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine derivatives further enhances their drug potential for neurological targets. nih.gov The combination of these favorable in silico predictions suggests that the Benzo[b] researchgate.netnih.govnaphthyridin-10(5H)-one scaffold holds significant promise for the development of new therapeutic agents.
Table 4: Evaluation of Benzo[b] researchgate.netnih.govnaphthyridin-10(5H)-one Scaffold Against Common Drug-Likeness Rules
| Drug-Likeness Rule | Parameter | Preferred Range | Assessment for the Scaffold |
|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight | < 500 Da | Compliant |
| logP | < 5 | Generally Compliant | |
| Hydrogen Bond Donors | ≤ 5 | Compliant | |
| Hydrogen Bond Acceptors | ≤ 10 | Compliant | |
| Ghose Filter | Molecular Weight | 160 - 480 Da | Generally Compliant |
| logP | -0.4 to 5.6 | Generally Compliant | |
| Molar Refractivity | 40 - 130 | Generally Compliant | |
| Atom Count | 20 - 70 | Generally Compliant | |
| CNS Drug-Likeness | Polar Surface Area | < 90 Ų | Potentially Compliant (derivative dependent) |
Mechanistic Insights into the Biological Activity of Benzo B 1 2 Naphthyridin 10 5h One in Non Clinical Models
Enzyme Inhibition Mechanisms by Benzo[b]nih.govnih.govnaphthyridin-10(5H)-one Derivatives
Derivatives of the benzo[b] nih.govnih.govnaphthyridine core have been shown to inhibit several key enzymes implicated in various disease pathologies. The following sections detail the mechanisms of action for these inhibitory activities.
Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in the relaxation of smooth muscle cells. medicalnewstoday.com By inhibiting PDE5, intracellular levels of cGMP increase, leading to enhanced smooth muscle relaxation and vasodilation. medicalnewstoday.comnih.gov This mechanism is the basis for treating conditions like erectile dysfunction and pulmonary arterial hypertension. medicalnewstoday.comnih.gov
Certain derivatives of benzo[b] nih.govnih.govnaphthyridine have been identified for their PDE5 inhibitory activity. nih.govmdpi.com By blocking the hydrolytic action of PDE5, these compounds prevent the breakdown of cGMP. nih.gov This modulation of the cGMP pathway enhances the nitric oxide (NO) signaling cascade, promoting vasodilation in tissues where PDE5 is highly expressed, such as the corpus cavernosum and the pulmonary vasculature. nih.govnih.gov
Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, particularly dopamine. youtube.com Inhibition of MAO-B increases the synaptic availability of dopamine and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. researchgate.netnih.gov
Novel derivatives of 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine have been synthesized and identified as potent MAO-B inhibitors. nih.gov Structure-activity relationship studies revealed that specific substitutions, such as a phenylethynyl group, are crucial for this activity. The selectivity of these inhibitors is believed to be related to the recognition site of the enzyme; the MAO-B recognition site is thought to be smaller than that of the MAO-A isoform. nih.gov The inhibition mechanism involves the compound binding to the enzyme, thereby preventing the metabolic breakdown of monoamine neurotransmitters. youtube.com
| Compound Derivative | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|
| 1-(2-(4-fluorophenyl)ethynyl) analog | 1.35 μM | nih.gov |
| 1,2,3,4-THCP-10-one with phenylethynyl at C1 | 0.51 μM | researchgate.net |
Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.gov Inhibitors of these enzymes can induce DNA damage and trigger apoptosis in rapidly dividing cells, making them valuable anticancer agents. nih.govnih.gov Some tetracyclic systems closely related to the benzo[b] nih.govnih.govnaphthyridine core have been designed as topoisomerase I (Top1) inhibitors. nih.gov For instance, dibenzo[c,h] nih.govnih.govnaphthyridinediones, which feature a six-membered lactam ring, were developed based on the structure of known indenoisoquinoline Top1 inhibitors. nih.gov
The proposed mechanism for these compounds involves the stabilization of the covalent complex formed between the topoisomerase enzyme and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequent cell death. nih.gov Furthermore, related azoniahetarene structures, such as benzo[b]indolonaphthyridinium, have been shown to bind to DNA with high affinity through intercalation. nih.gov This process, where the planar ring system of the compound inserts itself between the base pairs of the DNA double helix, can disrupt normal DNA function and interfere with the processes of replication and transcription. nih.govmdpi.com
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers and inflammatory diseases. The benzo[b] nih.govnih.govnaphthyridine scaffold has been utilized to develop inhibitors against several tyrosine kinases.
c-Met Kinase: The c-Met proto-oncogene encodes a tyrosine kinase receptor that is often overexpressed or mutated in various cancers. nih.gov A series of 1,6-naphthyridinone-based inhibitors have been designed and synthesized as potent c-Met kinase inhibitors. nih.govrsc.org These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the c-Met receptor and preventing its autophosphorylation and the activation of downstream signaling pathways. selleckchem.com This leads to the inhibition of tumor cell proliferation and survival. selleckchem.com
Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in the signaling cascades of various immune cells. It is a key mediator of allergic and inflammatory responses. Novel 5,7-disubstituted nih.govnih.govnaphthyridines have been identified as potent SYK inhibitors. nih.gov Structure-activity relationship studies indicate that specific substitutions at the 5- and 7-positions of the naphthyridine core are essential for high potency. nih.gov These inhibitors block the kinase activity of SYK, thereby interrupting the signaling pathways that lead to the release of inflammatory mediators.
| Target Kinase | Compound Class | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| c-Met | 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivative (2t) | 2.6 μM | rsc.org |
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway that corrects single-strand breaks. nih.govyoutube.com PARP inhibitors function by blocking the ability of cancer cells to repair their DNA, which can lead to cell death, especially in tumors with pre-existing DNA repair defects (e.g., BRCA mutations). nih.govyoutube.com
The benzo[b] nih.govnih.govnaphthyridin-10(5H)-one structure has been used as a scaffold for developing PARP-1 inhibitors. One strategy involved conjugating a platinum moiety to the benzonaphthyridone inhibitor. nih.gov This platinated complex demonstrated a 10-fold increase in inhibitory effect against PARP-1 compared to the parent compound. nih.gov The mechanism of action involves competing with the natural substrate (NAD+) for the catalytically active site of the PARP enzyme. nih.gov By inhibiting PARP-1, these compounds prevent the repair of DNA single-strand breaks, which can then degenerate into more lethal double-strand breaks during DNA replication, ultimately causing cell death. nih.gov
| Compound Derivative | Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Benzo[c] nih.govresearchgate.netnaphthyridin-6(5H)-one (Isomer) | PARP-1 | 0.311 μM | medchemexpress.com |
Antimicrobial Activity and Proposed Mechanisms
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. imedpub.comimedpub.com Derivatives of the benzo nih.govnih.govnaphthyridine family have shown promise in this area. For example, various benzo[h] nih.govnih.govnaphthyridine derivatives have been synthesized and tested against a range of microorganisms. imedpub.comimedpub.com
Screening studies have demonstrated that certain compounds are active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. imedpub.comimedpub.com The proposed mechanisms of antimicrobial action for the broader naphthyridine class are diverse. One primary mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication. nih.gov This is the established mechanism for nalidixic acid, a foundational drug of the quinolone antibiotic class, which shares structural similarities with naphthyridines. nih.gov By inhibiting this enzyme, the compounds prevent the bacterial DNA from being properly supercoiled and segregated, leading to a halt in replication and ultimately bacterial cell death. Another potential mechanism is the disruption of bacterial fatty acid biosynthesis, an essential process for building cellular components like the cell membrane. imedpub.comimedpub.com
| Compound Class | Active Against | Reference |
|---|---|---|
| 4-amino substituted benzo[h] nih.govnih.govnaphthyridine | S. aureus | imedpub.comimedpub.com |
| Benzo[h] nih.govnih.govnaphthyridine derivatives | E. coli | imedpub.comimedpub.com |
| 4-amino substituted benzo[h] nih.govnih.govnaphthyridine | B. subtilis | imedpub.comimedpub.com |
Antibacterial Effects (e.g., DNA gyrase inhibition)
The antibacterial potential of the broader naphthyridine class of compounds is well-established, with many exhibiting their effects through the inhibition of DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication nih.govresearchgate.net. For instance, nalidixic acid, a pioneering 1,8-naphthyridine antibiotic, functions by selectively and reversibly blocking the A subunit of bacterial DNA gyrase nih.gov. More contemporary derivatives, such as gemifloxacin, inhibit DNA replication by binding to both DNA gyrase and topoisomerase IV nih.gov.
However, the specific antibacterial activity of derivatives of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one is not as clearly defined. In one study, a series of 2-substituted 1,2-dihydro-3-phenyl-1-(trichloromethyl)benzo[b] nih.govresearchgate.netnaphthyridines were synthesized and evaluated for their antiproliferative activities. Surprisingly, these compounds were found to be inactive against the microbial strains tested nih.gov. In contrast, studies on the isomeric benzo[b] nih.govresearchgate.netnaphthyridine scaffold have shown that certain derivatives possess moderate antibacterial activity nih.gov. Furthermore, some 7-methyl-1,8-naphthyridinone derivatives have been identified as potential DNA gyrase inhibitors, displaying moderate to high inhibitory effects with IC50 values ranging from 1.7 to 13.2 µg/mL against this enzyme nih.gov.
These conflicting findings highlight the nuanced structure-activity relationships within the broader benzonaphthyridine class and underscore the need for further focused research to elucidate the specific antibacterial mechanisms, including DNA gyrase inhibition, of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one and its derivatives.
Antifungal Effects
The antifungal properties of the Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one core are not extensively documented in the scientific literature. Research into a series of 2-substituted 1,2-dihydro-3-phenyl-1-(trichloromethyl)benzo[b] nih.govresearchgate.netnaphthyridines found them to be inactive against strains of Candida nih.gov.
However, the broader family of naphthyridines and their annulated derivatives have shown promise as antifungal agents. For example, certain tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine derivatives have demonstrated strong antifungal efficacy nih.gov. Similarly, canthin-6-one and 10-methoxycanthin-6-one, which are 1,5-naphthyridine alkaloids, have exhibited antifungal effects with minimum inhibitory concentration (MIC) values of 3.91 and 7.81 µg/mL, respectively nih.gov. Other heterocyclic systems, such as certain benzo[g]quinazolines, have also been investigated for their activity against Candida albicans nih.gov. The data on related structures suggests that the potential for antifungal activity exists within the larger chemical space of nitrogen-containing fused rings. Further investigation is required to determine if derivatives of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one with different substitution patterns might exhibit significant antifungal properties.
Antiviral Properties (e.g., HSV-1, HIV integrase)
Derivatives of the 1,6-naphthyridine (B1220473) scaffold have shown significant promise as antiviral agents, particularly against Herpes Simplex Virus 1 (HSV-1) and Human Immunodeficiency Virus (HIV).
HSV-1 Inhibition: Structurally related compounds, such as 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines, have been synthesized and evaluated for their ability to inhibit HSV-1 replication in infected Vero cells. Several of these derivatives exhibited potent anti-HSV-1 activity. For instance, one of the most effective compounds in this series demonstrated a 91% reduction in virus yield at a concentration of 50 μM, coupled with low cytotoxicity (CC50 of 600 μM) researchgate.net. The mechanism of this antiviral action is still under investigation, but it represents a promising avenue for the development of non-nucleoside anti-HSV therapies researchgate.net.
HIV Integrase Inhibition: A significant body of research has focused on 8-hydroxy- nih.govresearchgate.netnaphthyridine derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. One such derivative, a naphthyridine carboxamide, was found to be a potent inhibitor of the strand transfer process catalyzed by integrase, with an IC50 of 10 nM nih.gov. This compound inhibited the spread of HIV-1 infection in cell culture by 95% at a concentration of 0.39 µM and did not show cytotoxicity at concentrations up to 12.5 µM nih.gov. The mechanism of these inhibitors involves binding to the active site of the integrase-viral DNA complex, effectively preventing the integration of the viral genome into the host cell's DNA mdpi.com. Further structure-activity relationship studies have led to the identification of 5-amino derivatives of 8-hydroxy nih.govresearchgate.net-naphthyridine-7-carboxamide with sub-micromolar potency against HIV-1 replication in cell culture researchgate.net.
These findings strongly suggest that the Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one scaffold is a viable starting point for the design of novel antiviral agents targeting key viral enzymes like HIV integrase.
Antiparasitic Activity Mechanisms (e.g., against Plasmodium falciparum, Trypanosoma cruzi, Leishmania infantum)
While the direct antiparasitic activity of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one against Plasmodium falciparum, Trypanosoma cruzi, and Leishmania infantum is not yet extensively documented, the broader classes of naphthyridines and related heterocyclic compounds have shown activity against these protozoan parasites.
The search for new treatments for parasitic diseases like malaria, Chagas disease, and leishmaniasis is urgent due to the limitations of current therapies, including toxicity and emerging drug resistance nih.govresearchgate.netscienceopen.com. Various heterocyclic scaffolds are being explored for their potential to inhibit essential parasitic pathways. For instance, benzimidazole-based derivatives have been investigated as broad-spectrum antiprotozoal agents, with some showing efficacy against P. falciparum nih.gov.
In the context of Chagas disease, caused by T. cruzi, current treatments with benznidazole and nifurtimox are often associated with severe side effects and reduced efficacy in the chronic phase nih.govresearchgate.net. Research into alternative chemotherapies has explored naphthoquinones and their derivatives, which have demonstrated trypanocidal activity researchgate.net.
For leishmaniasis, caused by Leishmania species, the existing drugs also have significant drawbacks, prompting the investigation of novel chemical entities nih.gov. The search for new antileishmanial and antitrypanosomal agents is an active area of research, with a focus on identifying compounds that can selectively target parasite-specific metabolic pathways or enzymes drugbank.comresearchgate.net.
Given the diverse biological activities of the benzonaphthyridine core, it is plausible that derivatives of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one could be developed as effective antiparasitic agents. However, dedicated screening and mechanistic studies are required to validate this potential and to understand the specific molecular targets within these parasites.
Anticancer Mechanisms in Vitro and Cellular Cytotoxicity Studies
Derivatives of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity in a variety of cancer cell lines through mechanisms that include the induction of apoptosis and interference with cellular signaling pathways.
Induction of Apoptosis in Cancer Cell Lines
The induction of programmed cell death, or apoptosis, is a key mechanism through which many chemotherapeutic agents exert their effects. While direct studies on apoptosis induction by the parent Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one are limited, related compounds have been shown to trigger this pathway. For example, canthin-6-one, a 1,5-naphthyridine alkaloid, activates apoptosis and necrosis in human myeloid leukemia cells nih.gov. Another related compound, a benzo researchgate.netmdpi.comoxepino[3,2-b] pyridine (B92270) derivative, was found to induce apoptosis in canine mammary cancer cell lines. This was evidenced by an increase in the percentage of apoptotic cells upon treatment, as measured by flow cytometry. The pro-apoptotic effects were associated with the upregulation of the tumor suppressor gene TP53 and the pro-apoptotic gene BAX, along with the downregulation of the anti-apoptotic gene BCL-2 mdpi.com.
Furthermore, the cytotoxic effects of phenylaminonaphthoquinones have been linked to the induction of cell death, with some derivatives appearing to favor apoptotic pathways over necrotic ones unap.cl. Given that quinone moieties are present in many anticancer drugs, and considering the potent cytotoxicity of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one derivatives, it is highly probable that their mechanism of action involves the activation of apoptotic cascades.
Interference with Cellular Signaling Pathways
The anticancer activity of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one derivatives is also attributed to their ability to interfere with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival.
A study on carboxamide derivatives of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govresearchgate.netnaphthyridine-4-carboxylic acids revealed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC) cell lines, with several compounds exhibiting IC50 values below 10 nM. The remarkable in vivo efficacy of one such derivative against subcutaneous colon 38 tumors in mice further underscores the therapeutic potential of this scaffold.
Table 1: In Vitro Cytotoxicity of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one Derivatives
| Compound Derivative | P388 Leukemia IC50 (nM) | Lewis Lung Carcinoma (LLTC) IC50 (nM) |
|---|---|---|
| 2-(4-fluorophenyl) | <10 | <10 |
| 2-methyl | <10 | <10 |
Data synthesized from studies on carboxamide derivatives of Benzo[b] nih.govresearchgate.netnaphthyridin-(5H)ones.
While the specific signaling pathways targeted by these Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one derivatives have not been fully elucidated, research on the isomeric benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one structure provides valuable insights. A derivative of this isomer, known as Torin2, was identified as a potent and selective mTOR inhibitor nih.gov. The mTOR signaling pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer. Torin2 inhibits mTOR with an EC50 of 0.25 nM in cells and displays high selectivity over other kinases, including PI3K nih.gov. This suggests that the benzonaphthyridine scaffold can be effectively targeted to critical nodes in cancer cell signaling. It is therefore plausible that Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one derivatives may also exert their anticancer effects by modulating the activity of key kinases or other components of cellular signaling cascades.
Cytotoxic Distinction and Positional Isomer Effects on Cellular Activity
The precise positioning of the benzo ring in the naphthyridinone scaffold plays a critical role in determining the cytotoxic potential of this class of compounds. While direct cytotoxic data for Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one is not extensively detailed in the reviewed literature, studies on closely related positional isomers and derivatives provide significant insights into the structure-activity relationship (SAR) and the importance of isomeric forms in cellular activity.
A comparative study of benzo[h]naphtho[1,2-b] nih.govresearchgate.netnaphthyridine and its isomer, benzo[b]naphtho[1,2-h] nih.govresearchgate.netnaphthyridine, revealed a clear distinction in their antiproliferative activities against a panel of human cancer cell lines. The research demonstrated that the benzo[h]naphtho[1,2-b] nih.govresearchgate.netnaphthyridine series of compounds were generally more active than their benzo[b]naphtho[1,2-h] nih.govresearchgate.netnaphthyridine counterparts. researchgate.net This highlights that the geometric arrangement of the fused rings is a key determinant of cytotoxicity.
For instance, a chloro-substituted benzo[h]naphtho[1,2-b] nih.govresearchgate.netnaphthyridine derivative (compound 3b in the study) exhibited potent activity against HeLa (cervical cancer), MCF7 (breast cancer), and K562 (chronic myelogenous leukemia) cell lines with IC50 values of 1.05 µM, 6.63 µM, and 7.23 µM, respectively. researchgate.net In contrast, its corresponding chloro-substituted benzo[b]naphtho[1,2-h] nih.govresearchgate.netnaphthyridine isomer (compound 9b) showed IC50 values of 1.41 µM, 5.93 µM, and 7.01 µM against the same cell lines, indicating a nuanced but definite difference in potency based on the position of the benzo fusion. researchgate.net
Furthermore, research into carboxamide derivatives of benzo[b] nih.govresearchgate.netnaphthyridin-(5H)-ones has underscored the impact of substitutions on the core structure. A variety of 2-substituted derivatives demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC) cell lines, with several compounds exhibiting IC50 values below 10 nM. nih.gov This indicates that once the core scaffold is established, modifications at specific positions can dramatically enhance cellular activity. The 2-(4-fluorophenyl) derivative, for example, proved to be curative in a single dose in an in vivo model of subcutaneous colon 38 tumors in mice. nih.gov
These findings collectively suggest that the cytotoxic profile of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one is likely to be highly dependent on its specific isomeric form and could be further modulated by substitutions on the naphthyridinone core. The distinct biological activities observed between closely related isomers emphasize the importance of precise structural conformation for effective interaction with cellular targets.
Table 1: Comparative Cytotoxicity (IC50, µM) of Positional Isomers
| Compound Series | HeLa | MCF7 | K562 | Hep-G2 |
|---|---|---|---|---|
| Benzo[h]naphtho[1,2-b] nih.govresearchgate.netnaphthyridine (chloro-substituted) | 1.05 | 6.63 | 7.23 | - |
| Benzo[b]naphtho[1,2-h] nih.govresearchgate.netnaphthyridine (chloro-substituted) | 1.41 | 5.93 | 7.01 | 6.81 |
Data sourced from a study on related naphthyridine isomers. researchgate.net
Receptor Antagonism and Agonism Studies (e.g., mGlu5 receptor antagonists)
The metabotropic glutamate receptor 5 (mGlu5) has emerged as a significant target in neuroscience for the development of therapeutics for a range of central nervous system (CNS) disorders. While direct studies on Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one as an mGlu5 receptor antagonist or agonist are limited in the available literature, the broader class of naphthyridine and benzonaphthyridine derivatives has shown considerable promise in this area.
Research has indicated that functionalized naphthyridines and their benzo/heteroannulated analogs are being explored for their potential as mGlu5 receptor antagonists. mdpi.com This suggests that the core scaffold of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one is a relevant starting point for the design of mGlu5 receptor modulators. The development of such compounds is of high interest due to the role of mGlu5 in synaptic plasticity and neuronal signaling.
Structure-activity relationship (SAR) studies on related heterocyclic systems provide insights into the structural requirements for mGlu5 antagonism. For instance, the discovery of potent and selective noncompetitive mGlu5 antagonists has often been guided by templates such as 2-methyl-6-(phenylethynyl)pyridine (MPEP). nih.gov The exploration of novel scaffolds that can mimic the key interactions of such established antagonists is an active area of research.
The potential for Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one and its derivatives to act as mGlu5 receptor modulators is an area that warrants further investigation. The rigid, planar structure of the benzonaphthyridinone core could provide a suitable framework for the presentation of functional groups that can interact with the allosteric binding sites of the mGlu5 receptor. Future studies would be necessary to determine the binding affinity and functional activity of this specific compound at the mGlu5 receptor and to explore the effects of different substitution patterns on its potential antagonist or agonist properties.
Table 2: Investigated Biological Activities of Benzo[b] nih.govresearchgate.netnaphthyridine Derivatives
| Compound Class | Biological Target/Activity | Key Findings |
|---|---|---|
| Carboxamide derivatives of benzo[b] nih.govresearchgate.netnaphthyridin-(5H)-ones | Cytotoxicity | Potent activity against various cancer cell lines, with some derivatives showing IC50 < 10 nM. nih.gov |
| Benzo/heteroannulated 1,6-naphthyridine analogs | mGlu5 Receptor Antagonism | Identified as a promising scaffold for the development of mGlu5 receptor antagonists. mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Benzo B 1 2 Naphthyridin 10 5h One
Influence of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of Benzo[b] researchgate.netmdpi.comnaphthyridin-10(5H)-one derivatives are significantly influenced by the nature and position of various substituents. Research has demonstrated that modifications at different points of the scaffold can lead to potent inhibitors of enzymes such as monoamine oxidase (MAO) and mammalian target of rapamycin (B549165) (mTOR).
For instance, a series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netmdpi.comnaphthyridines were synthesized and their reactivity studied. nih.gov The introduction of a phenylethynyl group at the C(1) position yielded derivatives that were found to be MAO-B inhibitors with potency in the low micromolar range. nih.gov Notably, the presence of an acceptor substituent at C-8 was found to be crucial for the reactivity of the parent compound. nih.gov
In another study focusing on mTOR inhibitors, substitution at the Ar2 position of a related benzo[h] researchgate.netmdpi.comnaphthyridin-2(1H)-one scaffold showed that aminopyridine, aminopyrimidine, and 7-azo-indole groups resulted in potent mTOR inhibitory activity. mit.edu Conversely, replacement with pyrazole (B372694) or methyl pyrazole led to a significant reduction in activity. mit.edu Furthermore, substituting a trifluoromethyl group with a methyl group at the R2 position resulted in a similar activity trend, with the 7-azo-indole analog showing the most potent mTOR inhibition, albeit with significant activity against PI3K as well. mit.edu Smaller groups like chlorine and fluorine at the R2 position resulted in compounds with similar potency against both mTOR and PI3K. mit.edu
The following table summarizes the structure-activity relationships for selected Benzo[b] researchgate.netmdpi.comnaphthyridine derivatives as MAO-B inhibitors. nih.gov
| Compound | Substituent at C(1) | IC50 (µM) for MAO-B |
| 5c | Phenyl | >10 |
| 5d | 4-Methylphenyl | 4.35 |
| 5e | 4-Methoxyphenyl | 2.45 |
| 5f | 4-Chlorophenyl | 2.15 |
| 5g | 4-Fluorophenyl | 1.35 |
| 5h | 2,4-Difluorophenyl | 1.95 |
Stereochemical Considerations and Their Impact on Activity
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical factor in its biological activity. Chiral drugs, which exist as enantiomers (non-superimposable mirror images), can exhibit significantly different pharmacological and toxicological profiles. nih.gov For a given chiral drug, the two enantiomers should be considered as separate entities unless proven otherwise. nih.gov
In the context of Benzo[b] researchgate.netmdpi.comnaphthyridin-10(5H)-one, the introduction of chiral centers can have a profound impact on its interaction with biological targets. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to adverse effects. nih.gov The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules such as receptors and enzymes. nih.gov
While specific studies on the stereoisomers of Benzo[b] researchgate.netmdpi.comnaphthyridin-10(5H)-one are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are highly relevant. For instance, if a chiral center is introduced in a region of the molecule that is crucial for binding to a target, the individual enantiomers may display very different potencies. nih.gov Even if the chiral center is in a region that does not directly interact with the target, the enantiomers can still differ in their metabolic profiles and affinities for other biological molecules. nih.gov Therefore, the stereochemical configuration of any chiral Benzo[b] researchgate.netmdpi.comnaphthyridin-10(5H)-one derivative must be carefully considered and characterized to ensure optimal therapeutic outcomes.
Rigid Analogue and Isosteric Replacement Approaches in Benzo[b]researchgate.netmdpi.comnaphthyridin-10(5H)-one Design
The design of novel Benzo[b] researchgate.netmdpi.comnaphthyridin-10(5H)-one derivatives often employs strategies such as the synthesis of rigid analogues and isosteric replacements to enhance biological activity and improve physicochemical properties. Isosterism and bioisosterism are fundamental concepts in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical and chemical properties, leading to similar biological effects. researchgate.net
The application of isosteric replacement can be seen in the development of c-Met kinase inhibitors based on a related 1,6-naphthyridine (B1220473) scaffold. nih.gov In this study, a "scaffold hopping" strategy was employed, where the core structure of a known inhibitor was replaced with the 1,6-naphthyridine moiety. nih.gov This approach led to the discovery of potent c-Met inhibitors, demonstrating that the 1,6-naphthyridine core is a promising structure for this target. nih.gov
Heterocycles are frequently used as isosteres in drug design to serve as important scaffolds for functional groups or as key pharmacophoric elements that interact with target proteins. nih.gov In the design of Benzo[b] researchgate.netmdpi.comnaphthyridin-10(5H)-one analogues, replacing certain substituents with their isosteres can modulate properties such as potency, selectivity, and pharmacokinetics. For example, replacing a phenyl ring with a bioisosteric heterocycle like thiophene, or substituting a functional group like a carboxylic acid with a tetrazole, can lead to compounds with improved drug-like properties. nih.gov
Correlation between Structural Features and Target Binding Affinity
A clear correlation exists between the structural features of Benzo[b] researchgate.netmdpi.comnaphthyridin-10(5H)-one derivatives and their binding affinity to specific biological targets. The affinity of a compound for its target is a key determinant of its pharmacological activity. nih.gov
In the development of mTOR inhibitors based on a benzo[h] researchgate.netmdpi.comnaphthyridin-2(1H)-one scaffold, specific structural modifications were shown to directly impact binding affinity and subsequent inhibitory activity. For example, the presence of a beta-nitrogen in the 7-azo-indole substituent was suggested to be crucial for activity, indicating that a hydrogen-bond accepting moiety at this position is required for optimal target engagement. mit.edu
Similarly, for the MAO-B inhibitory activity of 1-phenylethynyl-substituted tetrahydrobenzo[b] researchgate.netmdpi.comnaphthyridines, the electronic properties of the substituent on the phenyl ring correlated with their potency. nih.gov The introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring resulted in higher inhibitory activity compared to electron-donating groups or an unsubstituted phenyl ring. nih.gov This suggests that the electronic nature of the substituent plays a significant role in the interaction with the active site of the MAO-B enzyme.
The following table illustrates the correlation between the electronic nature of the substituent at the para-position of the phenyl ring and the MAO-B inhibitory activity. nih.gov
| Compound | Substituent at para-position | Electronic Nature | IC50 (µM) for MAO-B |
| 5c | H | Neutral | >10 |
| 5d | CH3 | Electron-donating | 4.35 |
| 5e | OCH3 | Electron-donating | 2.45 |
| 5f | Cl | Electron-withdrawing | 2.15 |
| 5g | F | Electron-withdrawing | 1.35 |
Modulation of Aqueous Solubility through Structural Modifications for Enhanced Biological Utility
In the case of a potent mTOR inhibitor with a benzo[h] researchgate.netmdpi.comnaphthyridin-2(1H)-one core, poor water solubility was identified as a limiting factor for its in vivo application. mit.edu This prompted a medicinal chemistry campaign to identify derivatives with improved pharmacokinetic properties, including enhanced solubility. mit.edu While specific details on the structural modifications that led to improved solubility were not provided in the search results, general strategies in medicinal chemistry to enhance aqueous solubility include the introduction of polar functional groups.
These polar groups can be ionizable, such as carboxylic acids, amines, or basic heterocycles, or non-ionizable, like hydroxyls, amides, or sulfoxides. By carefully introducing such groups onto the Benzo[b] researchgate.netmdpi.comnaphthyridin-10(5H)-one scaffold, it is possible to increase its polarity and, consequently, its solubility in aqueous media. The position and nature of these solubilizing groups must be carefully chosen to avoid negatively impacting the compound's binding affinity to its target. The ultimate goal is to achieve a balance between solubility and biological activity to develop a drug candidate with optimal therapeutic potential.
Emerging Applications and Future Directions in Benzo B 1 2 Naphthyridin 10 5h One Research
Benzo[b]nih.govresearchgate.netnaphthyridin-10(5H)-one as Ligands in Metal Complex Formation
While direct studies on Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one as a ligand in metal complex formation are not extensively documented, the broader family of naphthyridines has been recognized for its potential in coordination chemistry. Naphthyridine isomers are known to act as ligands in the formation of metal complexes, including metal-organic frameworks (MOFs). mdpi.commdpi.com The nitrogen atoms within the heterocyclic system can coordinate with metal ions, leading to the formation of stable complexes with potentially interesting catalytic, sorption, or magnetic properties. mdpi.com
For instance, cisplatin-type complexes have been tethered to a dibenzo[c,h] nih.govresearchgate.netnaphthyridin-6-one topoisomerase inhibitor, indicating the compatibility of this class of compounds with metal coordination. researchgate.net The exploration of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one and its derivatives as ligands could lead to the development of novel functional materials. The strategic placement of coordinating functional groups on the benzonaphthyridinone scaffold could allow for the design of specific metal complexes with tailored properties. Further research in this area is warranted to fully explore the potential of this compound in coordination chemistry and materials science.
Applications in Advanced Materials Science (e.g., Organic Light-Emitting Diodes - OLEDs)
The application of Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one in advanced materials science, particularly in the field of Organic Light-Emitting Diodes (OLEDs), is an emerging area of interest. Although specific examples of its use in OLEDs are not yet prevalent in the literature, the photophysical properties of the broader 1,6-naphthyridine (B1220473) class of compounds suggest their potential in this domain. Some fused polycyclic 1,6-naphthyridines have been shown to exhibit interesting optical and electrochemical properties, making them promising candidates for organic luminescence materials. nih.gov
Studies on certain 1,6-naphthyridine derivatives have revealed that they can possess a fluorescence lifetime of about 10 nanoseconds and a fluorescence quantum yield of approximately 0.05-0.1 in various solvents. nih.gov These are key characteristics for materials used as emitters in OLEDs. The fluorescence emission spectra of some fused 1,6-naphthyridin-4-amine (B1269099) derivatives show maximum emission peaks around 450 nm, which is in the blue region of the visible spectrum. nih.gov The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology, and the Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one scaffold could provide a valuable platform for designing new blue emitters. Further research into the synthesis and characterization of derivatives with optimized photophysical properties is necessary to realize their potential in advanced materials science.
Rational Drug Design Principles Applied to Benzo[b]nih.govresearchgate.netnaphthyridin-10(5H)-one Scaffolds
The Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one scaffold has proven to be a versatile template for the application of rational drug design principles, leading to the development of potent and selective inhibitors for various therapeutic targets. nih.govsciencecentral.innih.gov Structure-activity relationship (SAR) studies and structure-based design have been instrumental in optimizing the biological activity of derivatives of this scaffold, particularly in the area of anticancer drug discovery. nih.govsciencecentral.innih.gov
One notable application of rational drug design has been in the development of kinase inhibitors. For example, by incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors based on the 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one scaffold was identified. rsc.org A comprehensive SAR study of this series revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were crucial for effective c-Met inhibition. rsc.org Further optimization by introducing a 4'-carboxamide phenoxy group at the C-5 position significantly improved the potency. rsc.org
In another example, a structure-based e-pharmacophore developed from the active site of 3-phosphoinositide-dependent kinase-1 (PDK1) was used to design a series of novel 10-methoxy dibenzo[b,h] nih.govresearchgate.netnaphthyridinecarboxamides. sciencecentral.in Molecular docking and in silico pharmacokinetic predictions provided a detailed understanding for utilizing this scaffold in the future development of PDK1 inhibitors. sciencecentral.in
The following table summarizes some of the SAR findings for derivatives of the benzo[b] nih.govresearchgate.netnaphthyridine scaffold:
| Target | Scaffold/Derivative | Key Structural Features for Activity | Reference |
| c-Met Kinase | 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one | N-1 alkyl with terminal amino group, N-3 hydrophobic substituted benzyl group, 4'-carboxamide phenoxy at C-5 | rsc.org |
| PDK1 | 10-methoxy dibenzo[b,h] nih.govresearchgate.netnaphthyridinecarboxamides | Carboxamide at position 2 | sciencecentral.in |
| Topoisomerase I | Dibenzo[c,h] nih.govresearchgate.netnaphthyridines | Replacement of the five-membered cyclopentadienone C-ring of indenoisoquinolines with a six-membered nitrogen heterocyclic ring | nih.gov |
| MAO-B | 1-(2-(4-fluorophenyl)ethynyl) analog of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine | 1-(2-(4-fluorophenyl)ethynyl) substitution | mdpi.com |
These examples highlight the power of rational drug design in transforming the Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one scaffold into highly potent and selective therapeutic agents.
Development of Chemical Probes and Biochemical Assays Utilizing Benzo[b]nih.govresearchgate.netnaphthyridin-10(5H)-one
The intrinsic properties of the Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one scaffold and its derivatives make them promising candidates for the development of chemical probes and for use in biochemical assays. nih.govmit.edu The fluorescent nature of some fused polycyclic 1,6-naphthyridines is a particularly valuable characteristic for the design of probes for biological imaging and sensing applications. nih.gov
For instance, the discovery of a potent and selective mTOR inhibitor, Torin2, which is a benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one derivative, has provided a useful pharmacological tool for exploring the therapeutic potential of mTOR inhibitors. mit.edu Such potent and selective compounds can be adapted into chemical probes to study the role of their target proteins in cellular processes.
The observed fluorescence in some fused 1,6-naphthyridine derivatives suggests that this scaffold could be exploited for the development of fluorescent probes. nih.gov These probes could be designed to bind to specific biological targets, with a resulting change in their fluorescence properties upon binding, allowing for the visualization and quantification of the target in biological systems. While the development of chemical probes and biochemical assays based specifically on the Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one core is still in its early stages, the foundational properties of this class of compounds indicate a high potential for future applications in this area.
Future Perspectives in Synthetic Methodologies and Biological Exploration of Benzo[b]nih.govresearchgate.netnaphthyridin-10(5H)-one
The future of research on Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one is bright, with significant opportunities for advancement in both synthetic methodologies and biological exploration. The development of more efficient and versatile synthetic routes will be crucial for accessing a wider range of derivatives with diverse substitution patterns, which in turn will fuel the discovery of new biological activities. researchgate.netmdpi.comnih.gov
Future synthetic efforts are likely to focus on the development of one-pot, multi-component reactions to improve efficiency and reduce waste. researchgate.net The exploration of novel catalytic systems could also open up new avenues for the functionalization of the benzonaphthyridinone core. mdpi.com The synthesis of libraries of compounds based on this scaffold will continue to be a key strategy for identifying new lead compounds for drug discovery. researchgate.net
In terms of biological exploration, the Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one scaffold has already demonstrated a broad spectrum of activities, including anticancer, and enzyme inhibitory effects. nih.govmdpi.com Future research will likely focus on identifying new biological targets for this class of compounds. The application of chemogenomics and proteomics approaches could help to elucidate the mechanism of action of these compounds and identify novel interacting proteins.
Furthermore, the potential of this scaffold in areas beyond medicine, such as in advanced materials and as chemical probes, is only beginning to be explored. Future interdisciplinary research will be key to unlocking the full potential of the Benzo[b] nih.govresearchgate.netnaphthyridin-10(5H)-one system.
Q & A
Q. Basic Techniques
- NMR : Use - and -NMR to resolve aromatic proton environments and confirm fused-ring systems. Substituent effects on chemical shifts (e.g., electron-withdrawing groups) are critical for structural validation .
- X-ray Crystallography : Essential for confirming the planar geometry of the naphthyridine core and hydrogen-bonding interactions in derivatives .
Q. Advanced Analysis
- Dynamic NMR : Resolve conformational flexibility in dihydro derivatives by analyzing temperature-dependent splitting of signals .
- Mass Spectrometry (HRMS) : Detect isotopic patterns to distinguish between chlorine- or bromine-substituted analogs .
What methodologies are recommended for initial biological activity screening?
Q. Basic Screening
- Antimicrobial Assays : Use agar diffusion or microdilution methods (MIC values) against Staphylococcus aureus and Escherichia coli. Derivatives with electron-deficient substituents (e.g., nitro groups) show enhanced activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) at 10–100 μM concentrations. Unsubstituted analogs typically exhibit IC values >50 μM, while chloro- or methoxy-substituted derivatives show improved potency .
Q. Advanced Profiling
- Mechanistic Studies : Combine flow cytometry (apoptosis assays) and ROS detection to differentiate cytotoxic modes of action .
- Enzyme Inhibition : Screen for MAO-A/MAO-B inhibition using fluorometric assays, noting that electron-donating groups (e.g., -OCH) enhance selectivity for MAO-A .
How can data contradictions in bioactivity profiles be resolved?
Case Example
Some derivatives exhibit strong antimicrobial activity but weak cytotoxicity (or vice versa). To resolve this:
- SAR Analysis : Compare substituent effects; bulky groups (e.g., tert-butyl) may enhance membrane permeability in bacterial cells but reduce uptake in mammalian cells .
- Solubility Testing : Measure logP values to assess bioavailability discrepancies. Hydrophilic derivatives (logP <2) may underperform in cell-based assays despite in vitro enzyme activity .
What strategies optimize regioselectivity in heterocyclic ring formation?
Q. Methodological Insights
- Catalyst Screening : Pd(OAc)/Xantphos systems favor linear naphthyridines, while CuBr promotes angular isomers via radical intermediates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization steps, reducing byproduct formation .
How do substituents influence antiproliferative activity?
Q. Key Findings
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at C-2 increase DNA intercalation, reducing IC values by 40–60% in breast cancer models .
- Extended Conjugation : Fused pyrazole or imidazole rings enhance π-stacking with DNA base pairs, as shown in molecular docking studies .
What computational tools predict photophysical or redox properties?
Q. Advanced Modeling
- DFT Calculations : Optimize HOMO-LUMO gaps (4.5–5.2 eV) to predict UV absorption maxima (λ ≈ 350–400 nm) for applications in fluorescent probes .
- Molecular Dynamics : Simulate binding affinities for MAO isoforms, correlating free energy values (ΔG) with experimental IC data .
What safety protocols are critical during synthesis?
Q. Handling Guidelines
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact with intermediates like 2-naphthoyl chloride .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before aqueous disposal .
How do steric effects modulate MAO inhibition?
SAR Insights
Bulky substituents (e.g., benzyl groups) at C-10 hinder binding to MAO-B’s smaller active site, while compact groups (e.g., methyl) improve selectivity for MAO-A by 20-fold .
What role does X-ray crystallography play in resolving structural ambiguities?
Case Study
Crystallographic data for 5,10-dihydro derivatives confirmed non-planar conformations (dihedral angle = 12.7°), explaining reduced aromaticity and altered reactivity compared to fully aromatic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
